molecular formula C9H17NO4 B1405019 tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate CAS No. 1408076-45-8

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

Cat. No.: B1405019
CAS No.: 1408076-45-8
M. Wt: 203.24 g/mol
InChI Key: AOZVJTNFMKPQPK-UHFFFAOYSA-N
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Description

tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is a carbamate derivative featuring a 3-hydroxyoxetane ring linked to a methyl group, which is further connected to a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in medicinal chemistry and organic synthesis due to the oxetane ring’s unique properties, including moderate ring strain and metabolic stability. The hydroxy group at the 3-position of the oxetane enhances polarity, making it a versatile intermediate for further functionalization, such as conjugation or derivatization in drug discovery .

Properties

IUPAC Name

tert-butyl N-[(3-hydroxyoxetan-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-7(11)10-4-9(12)5-13-6-9/h12H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZVJTNFMKPQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential neuroprotective properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₀H₁₉NO₃
  • CAS Number : 135632-53-0
  • Molecular Weight : 201.26 g/mol

Research indicates that this compound functions primarily as an inhibitor of β-secretase and acetylcholinesterase. These activities are crucial in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), where amyloid beta (Aβ) peptide aggregation plays a significant role in disease progression.

In Vitro Studies

In vitro studies have demonstrated that this compound can prevent the aggregation of Aβ1-42 and protect astrocytes from Aβ-induced toxicity. The protective effects were attributed to:

  • Reduction in TNF-α levels : This suggests an anti-inflammatory action.
  • Improvement in cell viability : When astrocytes were co-treated with Aβ1-42 and the compound, cell viability improved significantly compared to treatment with Aβ alone .

In Vivo Studies

In vivo studies using scopolamine-induced models have shown that while this compound exhibits some protective effects against oxidative stress, it did not demonstrate significant differences compared to established treatments like galantamine. This may be due to limitations in bioavailability within the central nervous system .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeFindingsReference
In Vitro - Inhibits Aβ aggregation
- Protects astrocytes from Aβ toxicity
- Reduces TNF-α levels
In Vivo - Moderate protective effect against oxidative stress
- No significant difference vs. galantamine
Mechanism Acts as β-secretase and acetylcholinesterase inhibitor

Case Studies

A notable study involved the administration of this compound in a rat model of Alzheimer's disease. The results revealed:

  • A decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
  • An increase in glutathione (GSH) levels, suggesting enhanced antioxidant capacity.
    Despite these positive outcomes, the efficacy was less pronounced than that observed with galantamine treatment .

Scientific Research Applications

Antimalarial Drug Development

Recent studies have investigated the use of carbamate derivatives, including tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, in the development of new antimalarial drugs. A notable case study demonstrated that carbamate-substituted compounds exhibited promising antiparasitic efficacy against Plasmodium berghei in rodent models. The lead compound showcased improved metabolic stability and a high cure rate, suggesting its potential as a candidate for further development into humanized models .

CompoundIC50 (nM)HLM CLINT (μL/min/mg)PBS Solubility (μM)P. berghei PD100 (mg/kg/day)
9d1.812.85042
Artefenomel2.1563.70.1812

Synthesis of N-Boc-Protected Anilines

This compound has been utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This application is crucial for the preparation of various pharmaceutical intermediates that require protection of amine functionalities during synthetic processes . The versatility of this compound allows for the introduction of diverse substituents, enhancing the complexity of the resulting molecules.

Neuroprotective Agents

Another area of interest is the exploration of neuroprotective properties associated with carbamate derivatives. In vitro studies have shown that certain carbamate compounds can inhibit amyloid-beta aggregation, which is linked to Alzheimer's disease pathology. The protective effects observed in astrocyte cultures indicate potential therapeutic applications for cognitive disorders .

Case Study 1: Antimalarial Efficacy

In a systematic study, researchers synthesized a library of trans-3' substituted carbamates, including this compound. The results indicated that several analogs demonstrated superior efficacy compared to existing treatments like arterolane, highlighting their potential as new antimalarial agents .

Case Study 2: Neuroprotection

A study focused on the neuroprotective effects of a related carbamate compound demonstrated moderate efficacy in reducing oxidative stress markers in astrocytes exposed to amyloid-beta peptides. This suggests that similar derivatives could offer protective benefits against neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate with analogous carbamate derivatives, emphasizing structural features, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Hazards Applications
This compound (Target) Not Provided C9H17NO4 ~203.24 (estimated) 3-hydroxyoxetane ring, methyl-Boc linkage Likely H315, H319, H335 (analogous) Intermediate for bioactive molecules, solubility modifier
tert-Butyl (3-(hydroxymethyl)oxetan-3-yl)carbamate 1363382-11-9 C9H17NO4 203.24 3-hydroxymethyl-oxetane, Boc-protected H315, H319, H335 Pharmaceutical intermediate, polymer synthesis
tert-Butyl ((3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)methyl)carbamate 1160502-44-2 C21H32BNO5 389.3 Oxetane with phenyl-boronate ester, Boc-protected methyl Not specified Suzuki-Miyaura cross-coupling reactions, bioconjugation
tert-Butyl (azetidin-3-ylmethyl)carbamate oxalate 1187929-81-2 C11H20N2O4 (free base) 244.29 Azetidine (4-membered N-heterocycle), Boc-protected Not specified Peptide mimetics, enzyme inhibitors
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Not Provided C20H25NO3 327.42 Biphenyl moiety, chiral 3-hydroxypropyl-Boc No known hazards (H302 not classified) Asymmetric synthesis, chiral building blocks
tert-Butyl (3-oxocyclopentyl)carbamate 167298-40-0 C10H17NO3 199.25 Cyclopentyl ketone, Boc-protected Not specified Cyclization reactions, prodrug development
tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate 1205921-06-7 C10H20N2O3 216.28 Hydroxyazetidine (4-membered ring), ethyl-Boc linkage Not specified Antibacterial agents, kinase inhibitors

Key Observations:

Structural Diversity :

  • The target compound’s 3-hydroxyoxetane ring distinguishes it from azetidine (4-membered nitrogen ring) and cyclopentyl analogs. Oxetanes are less strained than azetidines, offering better metabolic stability in drug design .
  • Boronate ester-containing analogs (e.g., ) enable cross-coupling reactions, unlike the hydroxyoxetane derivative, which is more suited for polar interactions in bioactive molecules.

Physicochemical Properties: The hydroxy group in the target compound increases hydrophilicity (clogP ~1.2 estimated) compared to non-hydroxylated analogs like tert-Butyl (3-oxocyclopentyl)carbamate (clogP ~2.1) . Molecular weight variations (203–389 g/mol) influence solubility and bioavailability. For instance, the boronate ester derivative (389.3 g/mol) may require solubilizing agents for biological assays .

Hazard Profiles: Compounds with hydroxy or hydroxymethyl groups (e.g., ) often exhibit skin/eye irritation (H315, H319) due to their polarity, whereas non-polar analogs (e.g., ) show fewer hazards.

Applications :

  • The target compound’s hydroxyoxetane motif is valuable in prodrug strategies and solubility enhancement, while azetidine derivatives (e.g., ) are preferred for targeting enzymatic active sites.

Preparation Methods

Reaction Components

  • Starting Materials : Typically involve amines, alcohols, and carbonyl sources.
  • Reagents : Common reagents include phosgene, carbonyl diimidazole, or chloroformates.

Synthesis Pathways

  • Phosgene Method : Historically, phosgene was used to synthesize carbamates by reacting it with amines and alcohols. However, due to phosgene's toxicity, safer alternatives are preferred.

  • Chloroformate Method : A more common approach involves reacting an amine with a chloroformate in the presence of a base to neutralize the HCl byproduct.

  • Carbonyl Diimidazole (CDI) Method : CDI can be used as a safer alternative to phosgene, reacting with amines and alcohols to form carbamates.

Challenges and Considerations

Data Table: General Carbamate Synthesis Approaches

Synthesis Method Starting Materials Reagents Conditions
Phosgene Method Amine, Alcohol Phosgene Basic conditions
Chloroformate Method Amine Chloroformate, Base Mild conditions
CDI Method Amine, Alcohol CDI, Base Mild conditions

Q & A

Q. What are the standard synthetic routes for tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate?

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A common method involves reacting 3-hydroxyoxetane-3-methylamine with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DMAP catalysis). Reaction progress is monitored by TLC, and purification is achieved via column chromatography (silica gel, eluent: hexane/ethyl acetate) .

Q. How is the compound purified, and what analytical techniques confirm its identity?

  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
  • Characterization :
  • NMR (¹H/¹³C): Peaks at δ ~1.4 ppm (tert-butyl group), δ ~4.5–5.0 ppm (oxetane protons), and δ ~6.5–7.0 ppm (carbamate NH) .
  • Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., 215.24 g/mol for C₉H₁₇NO₄) .
  • IR : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) .

Q. What are the recommended storage conditions to ensure stability?

Store at 2–8°C in a tightly sealed container under inert gas (N₂/Ar). Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as the oxetane ring may undergo hydrolysis or nucleophilic attack .

Advanced Research Questions

Q. How does the oxetane ring influence the compound’s reactivity in multi-step syntheses?

The 3-hydroxyoxetane moiety acts as a conformationally constrained polar group, enhancing solubility and bioavailability in drug intermediates. It can participate in ring-opening reactions with nucleophiles (e.g., amines or thiols) under acidic or basic conditions, enabling modular functionalization . For example, in statin synthesis, the oxetane ring stabilizes transition states during lactonization .

Q. What mechanistic insights govern the Boc protection of amino-oxetane derivatives?

The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on Boc anhydride, forming a mixed carbonate intermediate, and (2) elimination of tert-butanol to yield the carbamate. Steric hindrance from the oxetane ring may slow the reaction, requiring optimized catalyst loading (e.g., DMAP at 10 mol%) .

Q. How can diastereoselectivity be controlled during functionalization of the oxetane ring?

Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereocontrol. For example, in a study on carbamate derivatives, hydrogen-bonding interactions between the oxetane oxygen and catalysts were critical for achieving >90% enantiomeric excess .

Q. What advanced analytical methods resolve stability challenges under varying pH conditions?

  • HPLC-MS : Detects degradation products (e.g., oxetane ring-opened derivatives) at pH < 4 or > 10 .
  • X-ray crystallography : Reveals hydrogen-bonding networks stabilizing the solid-state structure, informing storage strategies .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

Statistical models (e.g., response surface methodology) evaluate variables like temperature, solvent polarity, and catalyst concentration. For Boc protection, a central composite design identified THF as optimal for balancing reaction rate and yield (85–92%) .

Methodological Tables

Table 1: Common Synthetic Conditions for Boc Protection

ReagentSolventCatalystYield (%)Reference
Boc₂ODCMDMAP88
Boc₂OTHFTEA92

Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Time (h)Reference
pH 3.0 (HCl)9524
pH 7.4 (buffer)548
40°C (dry N₂)<272

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate
Reactant of Route 2
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tert-Butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate

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